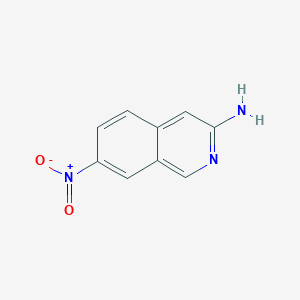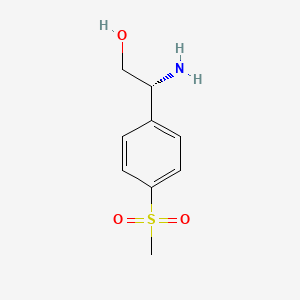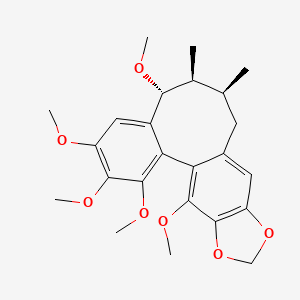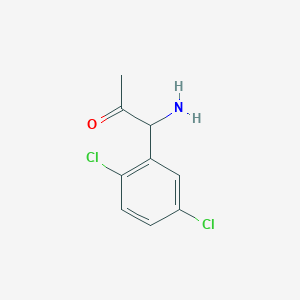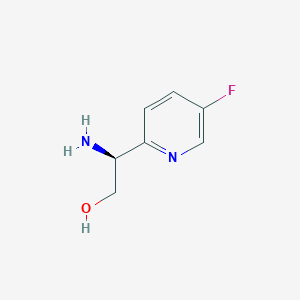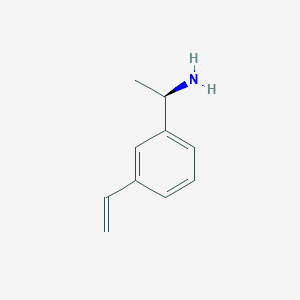
(1R)-1-(3-Vinylphenyl)ethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-(3-Vinylphenyl)ethylamine is an organic compound that belongs to the class of amines. It features a vinyl group attached to a phenyl ring, which is further connected to an ethylamine moiety. This compound is of interest in various fields of chemistry and biology due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3-Vinylphenyl)ethylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-vinylbenzaldehyde and ®-1-phenylethylamine.
Reaction Conditions: The key step involves the reductive amination of 3-vinylbenzaldehyde with ®-1-phenylethylamine in the presence of a reducing agent like sodium borohydride or hydrogen gas with a suitable catalyst.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the reductive amination process.
Continuous Flow Systems: Implementing continuous flow systems to enhance efficiency and yield.
Quality Control: Employing rigorous quality control measures to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-1-(3-Vinylphenyl)ethylamine can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The compound can be reduced to form saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for oxidation to aldehydes.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Epoxides: Formed from the oxidation of the vinyl group.
Saturated Amines: Resulting from the reduction of the vinyl group.
Substituted Amines: Products of nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
(1R)-1-(3-Vinylphenyl)ethylamine has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor to pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1R)-1-(3-Vinylphenyl)ethylamine involves its interaction with specific molecular targets. These may include:
Enzymes: Acting as a substrate or inhibitor for certain enzymes.
Receptors: Binding to receptors and modulating their activity.
Pathways: Influencing biochemical pathways related to its structure and functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R)-1-Phenylethylamine: Lacks the vinyl group but shares the ethylamine moiety.
(1R)-1-(3-Methylphenyl)ethylamine: Contains a methyl group instead of a vinyl group.
(1R)-1-(3-Ethylphenyl)ethylamine: Features an ethyl group in place of the vinyl group.
Uniqueness
(1R)-1-(3-Vinylphenyl)ethylamine is unique due to the presence of the vinyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C10H13N |
|---|---|
Molekulargewicht |
147.22 g/mol |
IUPAC-Name |
(1R)-1-(3-ethenylphenyl)ethanamine |
InChI |
InChI=1S/C10H13N/c1-3-9-5-4-6-10(7-9)8(2)11/h3-8H,1,11H2,2H3/t8-/m1/s1 |
InChI-Schlüssel |
JODORQAIYSXZBR-MRVPVSSYSA-N |
Isomerische SMILES |
C[C@H](C1=CC=CC(=C1)C=C)N |
Kanonische SMILES |
CC(C1=CC=CC(=C1)C=C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



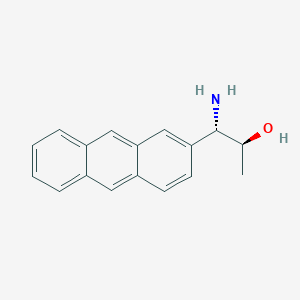
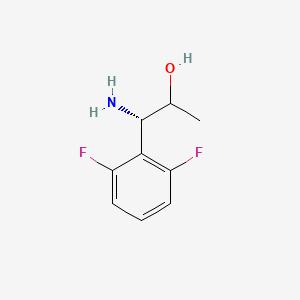
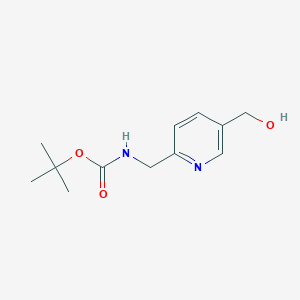
![Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13041730.png)
